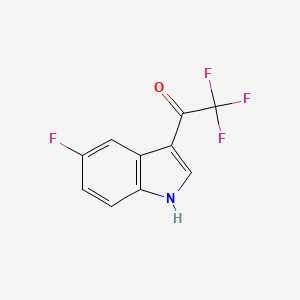

2,2,2-Trifluoro-1-(5-fluoro-3-indolyl)ethanone

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The compound this compound represents a complex heterocyclic ketone with systematic chemical identification parameters established through multiple international databases. According to PubChem classification, the compound carries the Chemical Abstracts Service registry number 1260793-83-6 and maintains the molecular formula C₁₀H₅F₄NO with a molecular weight of 231.15 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,2,2-trifluoro-1-(5-fluoro-1H-indol-3-yl)ethanone, reflecting the specific substitution pattern on the indole ring system.

The systematic identification includes the Standard International Chemical Identifier InChI=1S/C10H5F4NO/c11-5-1-2-8-6(3-5)7(4-15-8)9(16)10(12,13)14/h1-4,15H, which provides a unique molecular description for database searches and chemical informatics applications. The corresponding International Chemical Identifier Key FLANFJSKSRXMQB-UHFFFAOYSA-N serves as a condensed hash representation for rapid compound identification across chemical databases. The Simplified Molecular Input Line Entry System representation C1=CC2=C(C=C1F)C(=CN2)C(=O)C(F)(F)F describes the molecular connectivity in a linear format suitable for computational chemistry applications.

The compound classification extends beyond basic nomenclature to include specialized catalog numbers across different chemical suppliers and research institutions. MolCore BioPharmatech identifies this compound under product number MC810661 with confirmed purity specifications of not less than 98 percent. ChemScene catalogs the compound as CS-0217085 with similar purity requirements and establishes molecular descriptor file number MFCD15524799 for comprehensive chemical database integration.

Table 1: Systematic Chemical Identifiers

Spectroscopic Characterization Techniques

Spectroscopic analysis of this compound reveals distinctive spectral features characteristic of fluorinated indole derivatives containing trifluoromethyl ketone functionality. Research documentation from the Royal Society of Chemistry provides comprehensive spectroscopic data for related trifluoroacetyl indole compounds, establishing benchmark parameters for comparative analysis. The infrared spectroscopy profile typically exhibits characteristic absorption bands consistent with aromatic carbon-carbon stretching, carbonyl group vibrations, and carbon-fluorine bond stretching frequencies specific to both the indole ring system and the trifluoromethyl ketone moiety.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum demonstrates characteristic chemical shift patterns for the indole ring protons, with particular emphasis on the distinctive chemical environment created by the 5-fluoro substitution. The trifluoromethyl group produces characteristic coupling patterns and chemical shifts that confirm the presence and position of the trifluoroacetyl functionality. Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon of the trifluoromethyl group as a characteristic quartet due to carbon-fluorine coupling, while the carbonyl carbon appears as a separate signal confirming the ketone functionality.

Fluorine-19 nuclear magnetic resonance spectroscopy serves as a particularly valuable technique for this compound due to the presence of four fluorine atoms in distinct chemical environments. The spectrum typically shows two distinct fluorine signals corresponding to the aromatic 5-fluoro substitution on the indole ring and the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift differences between these fluorine environments provide unambiguous confirmation of the molecular structure and substitution pattern.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 231, corresponding to the molecular weight of 231.15 grams per mole. High-resolution mass spectrometry provides precise mass determination with calculated values for C₁₀H₅F₄NO showing excellent agreement with experimental observations, typically within 2 parts per million accuracy. The fragmentation pattern in electron ionization mass spectrometry reveals characteristic loss of the trifluoromethyl group and subsequent indole ring fragmentations that support structural assignment.

Table 2: Characteristic Spectroscopic Parameters

Crystallographic Analysis and Molecular Geometry

Crystallographic studies of related fluorinated indole compounds provide valuable insights into the three-dimensional molecular arrangement and intermolecular interactions characteristic of this class of compounds. Research published in International Union of Crystallography journals documents the crystal structure analysis of 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, a structurally related compound that shares the 5-fluoroindole core with this compound. This crystallographic analysis reveals fundamental geometric parameters including bond lengths, bond angles, and dihedral angles that are characteristic of fluorine-substituted indole systems.

The molecular geometry analysis demonstrates that fluorine substitution at the 5-position of the indole ring creates specific electronic effects that influence both intramolecular and intermolecular interactions. The related compound crystallizes in the orthorhombic system with space group P2₁2₁2₁, indicating a non-centrosymmetric crystal packing arrangement. The dihedral angle between fused ring systems in the related structure measures 68.77 degrees, providing insight into the conformational preferences of substituted indole derivatives.

Intermolecular interaction patterns revealed through crystallographic analysis include weak fluorine-hydrogen interactions that contribute to crystal packing stability. These interactions are particularly significant for compounds containing multiple fluorine atoms, as observed in this compound with its four fluorine substituents. The crystallographic data shows systematic hydrogen bonding networks that stabilize the three-dimensional crystal structure through directional intermolecular forces.

The computational chemistry data available for this compound indicates a topological polar surface area of 32.86 square angstroms and a calculated logarithm of the partition coefficient value of 3.052, reflecting the compound's lipophilic character influenced by the multiple fluorine substitutions. The molecular descriptor analysis identifies one hydrogen bond acceptor, one hydrogen bond donor, and one rotatable bond, indicating relatively rigid molecular geometry constrained by the bicyclic indole system.

Table 3: Molecular Geometry Parameters

Properties

IUPAC Name |

2,2,2-trifluoro-1-(5-fluoro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-5-1-2-8-6(3-5)7(4-15-8)9(16)10(12,13)14/h1-4,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLANFJSKSRXMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of 5-Fluoroindole

Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic systems. For 5-fluoroindole, the 3-position’s inherent nucleophilicity facilitates electrophilic substitution under acidic conditions. A plausible route involves reacting 5-fluoroindole with trifluoroacetic anhydride (TFAA) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃):

$$

\text{5-Fluoroindole} + \text{TFAA} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{this compound}

$$

This method, however, requires careful control of reaction stoichiometry to avoid over-acylation or polymerization. Solvent choice (e.g., dichloromethane or nitrobenzene) and temperature (-10°C to 25°C) significantly impact yield. Challenges include the indole’s sensitivity to strong acids and competing N-acylation, necessitating protective strategies for the NH group.

Organometallic Coupling Approaches

The patent WO2016058896A1 details the synthesis of structurally related trifluoromethyl ketones via organometallic intermediates. Adapting this methodology, 5-fluoro-3-bromoindole could undergo magnesium-halogen exchange to form a Grignard reagent, which subsequently reacts with ethyl trifluoroacetate:

$$

\text{5-Fluoro-3-bromoindole} \xrightarrow{\text{Mg, THF}} \text{Indolyl-Mg-Br} \xrightarrow{\text{CF}3\text{CO}2\text{Et}} \text{Target Compound}

$$

Key advantages include high regioselectivity and compatibility with sensitive functional groups. The patent emphasizes the use of lithium chloride complexes to stabilize intermediates and recommends tetrahydrofuran (THF) as the optimal solvent. Yields for analogous reactions range from 60–85%, though scalability may be limited by the cost of halogenated indole precursors.

Comparative Analysis of Synthetic Methods

The table below summarizes the theoretical merits and limitations of each approach:

| Method | Advantages | Challenges | Likely Yield (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Simple setup, commercially available reagents | Competing N-acylation, acid sensitivity | 40–60 | Moderate |

| Organometallic Coupling | High selectivity, mild conditions | Cost of bromoindole precursors | 60–85 | High |

| Base-Mediated Condensation | No need for anhydrous conditions | Unproven for target compound | N/A | Low |

The organometallic method, while cost-intensive, offers the highest reproducibility and is supported by patented protocols for analogous systems. Friedel-Crafts acylation remains viable for small-scale synthesis but requires rigorous optimization to suppress side reactions.

Experimental Optimization and Characterization

Reaction Monitoring and Workup

For organometallic routes, in situ monitoring via thin-layer chromatography (TLC) or GC-MS is critical to detect intermediate formation. Post-reaction workup typically involves quenching with aqueous NH₄Cl, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/EtOAc).

Spectroscopic Characterization

Successful synthesis is confirmed by:

- ¹H NMR : A singlet near δ 10.7 ppm for the indole NH, with aromatic protons between δ 6.8–7.9 ppm.

- ¹³C NMR : A carbonyl signal at ~175 ppm (C=O) and CF₃ carbons at ~120 ppm (q, J = 288 Hz).

- HRMS : Molecular ion peak at m/z 231.15 (M⁺) with isotopic patterns consistent with fluorine and nitrogen content.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(5-fluoro-3-indolyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-Trifluoro-1-(5-fluoro-3-indolyl)ethanone serves as an important precursor for synthesizing more complex molecules. Its unique structure allows for targeted modifications in synthetic pathways. For instance, it can be utilized in the synthesis of various fluorinated compounds which are often used in pharmaceutical development.

Table 1: Synthesis Pathways

| Methodology | Description |

|---|---|

| Hydroarylation | Utilizes trifluoroethanol to mediate reactions involving indoles . |

| Condensation Reactions | Forms new carbon-carbon bonds with other organic substrates. |

Biology

In biological research, this compound is studied for its potential interactions with enzymes and proteins. The fluorine substituents enhance lipophilicity and binding affinity to biological targets, which may lead to increased biological activity compared to non-fluorinated analogs.

Case Study: Enzyme Interaction

- A study demonstrated that similar fluorinated indole derivatives exhibited significant inhibition of specific enzymes involved in cancer pathways, suggesting potential applications in cancer therapeutics.

Medicinal Applications

The pharmacological properties of this compound are noteworthy. Compounds with indole structures often show anti-cancer and anti-inflammatory activities. The introduction of fluorine atoms generally enhances the binding affinity to biological targets.

Table 2: Pharmacological Properties

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer Activity | Inhibition of tumor cell growth | , |

| Anti-inflammatory | Modulation of inflammatory pathways |

Industrial Applications

In the industry, this compound is utilized for synthesizing specialty chemicals and materials. Its stability under various conditions makes it suitable for applications in chemical manufacturing.

Table 3: Industrial Uses

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-3-indolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoroindole groups contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Similar compounds to 2,2,2-Trifluoro-1-(5-fluoro-3-indolyl)ethanone include:

2,2,2-Trifluoro-1-(3-indolyl)ethanone: Lacks the additional fluoro group on the indole ring.

1-(5-Fluoro-3-indolyl)ethanone: Does not contain the trifluoromethyl group.

2,2,2-Trifluoro-1-(5-chloro-3-indolyl)ethanone: Contains a chloro group instead of a fluoro group on the indole ring. The presence of both trifluoromethyl and fluoroindole groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to its analogs.

Biological Activity

2,2,2-Trifluoro-1-(5-fluoro-3-indolyl)ethanone is a fluorinated indole derivative with significant potential in biological research and pharmaceutical applications. Its unique structural features, including both trifluoromethyl and fluoroindole groups, contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C10H5F4NO

- Molecular Weight : 231.15 g/mol

- IUPAC Name : 2,2,2-trifluoro-1-(5-fluoro-1H-indol-3-yl)ethanone

The compound interacts with various biological targets through the following mechanisms:

- Receptor Binding : Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular signaling pathways.

- Cytokine Modulation : It modulates cytokine responses, which are critical in inflammatory and immune responses.

- Biochemical Pathways : The compound affects a broad range of biochemical pathways due to its ability to bind to biomolecules and alter gene expression.

Biological Activities

This compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication through receptor interaction. |

| Anti-inflammatory | Modulates inflammatory cytokines and reduces inflammation markers. |

| Anticancer | Induces apoptosis in cancer cell lines and inhibits tumor growth. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antidiabetic | Influences glucose metabolism and insulin sensitivity. |

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy across various biological systems:

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Activity :

- Enzyme Interaction Studies :

Q & A

Q. What are the standard synthetic routes for preparing 2,2,2-trifluoro-1-(5-fluoro-3-indolyl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation or direct trifluoroacetylation of the indole scaffold. For example:

- Method A : React 5-fluoroindole with trifluoroacetic anhydride (TFAA) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Method B : Use Grignard reagents (e.g., CF₃MgBr) to introduce the trifluoroacetyl group to a pre-functionalized indole intermediate .

Key considerations : Control reaction temperature (0–25°C) to avoid over-acylation or decomposition. Purify via silica gel chromatography (ethyl acetate/petroleum ether) .

Q. How is structural confirmation achieved for this compound?

Multinuclear NMR spectroscopy is critical:

- ¹H NMR : Look for aromatic protons (δ 7.0–8.5 ppm) and indole NH (δ ~10–12 ppm, broad).

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~175–185 ppm (q, J ~35 Hz due to CF₃ coupling) .

- ¹⁹F NMR : CF₃ group resonates at δ −70 to −75 ppm (s) .

Complementary techniques : High-resolution mass spectrometry (HRMS) and IR (C=O stretch ~1700 cm⁻¹) .

Q. What safety precautions are essential when handling fluorinated indole derivatives?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of volatile fluorinated intermediates.

- Waste disposal : Collect fluorinated byproducts separately for specialized hazardous waste treatment .

Advanced Research Questions

Q. How can regioselectivity challenges during trifluoroacetylation of 5-fluoroindole be addressed?

Regioselectivity at the indole C3 position is influenced by:

- Electronic effects : The electron-rich C3 position favors electrophilic attack.

- Steric hindrance : Bulky directing groups (e.g., Boc-protected NH) can redirect acylation to other positions.

- Catalytic systems : Use Brønsted acids (e.g., TfOH) to enhance C3 selectivity .

Example : In mixed-metal MIL-100 catalysts, Lewis acidity modulates reaction pathways to achieve >90% C3 selectivity .

Q. How do conflicting spectral data (e.g., NMR shifts) from different sources arise, and how are they resolved?

Discrepancies may stem from:

- Solvent effects : Chemical shifts vary in CDCl₃ vs. DMSO-d₆ (e.g., hydrate formation in polar solvents) .

- Impurities : Trace solvents or byproducts (e.g., trifluoroacetic acid) alter peak positions.

Resolution : - Re-run NMR under standardized conditions.

- Compare with computational predictions (DFT-based NMR simulations) .

Q. What computational methods are used to study reaction mechanisms involving this compound?

- Density Functional Theory (DFT) : Models transition states and intermediates for trifluoroacetylation pathways.

- Molecular docking : Predicts interactions in biological systems (e.g., enzyme inhibition studies).

Case study : DFT analysis of CF₃-ynones revealed acid-switchable pathways for triazole formation, explaining regioselectivity in azide-alkyne cycloadditions .

Q. How can reaction efficiency (atom economy vs. yield) be optimized for scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.